molecular formula C12H23NO3 B135506 Leucine, N-(1-oxohexyl)- CAS No. 133906-92-0

Leucine, N-(1-oxohexyl)-

Cat. No. B135506
M. Wt: 229.32 g/mol
InChI Key: AGYKPEGQFMCGNK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucine, N-(1-oxohexyl)-, also known as keto-leucine, is a non-proteinogenic amino acid. It is a derivative of leucine, one of the essential amino acids that play a crucial role in protein synthesis and muscle growth. Keto-leucine has been extensively studied in scientific research for its biochemical and physiological effects on the body.

Mechanism Of Action

Keto-leucine inhibits protein synthesis by interfering with the initiation of translation. It binds to the eIF2B complex, which is required for the initiation of translation, and prevents it from activating the initiation factor eIF2. This results in the inhibition of protein synthesis and the induction of autophagy. Keto-leucine has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.

Biochemical And Physiological Effects

Keto-leucine has been shown to have several biochemical and physiological effects on the body. It inhibits protein synthesis and induces autophagy, which can lead to the degradation of damaged or unwanted cellular components. It also activates the AMPK pathway, which is involved in the regulation of energy metabolism. Additionally, Leucine, N-(1-oxohexyl)- has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

Keto-leucine has several advantages for lab experiments. It is a relatively simple molecule that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its biochemical and physiological effects. However, one limitation is that Leucine, N-(1-oxohexyl)- can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of Leucine, N-(1-oxohexyl)-. One area of research is the development of new therapeutic applications for Leucine, N-(1-oxohexyl)-, particularly in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Another area of research is the elucidation of the molecular mechanisms underlying the effects of Leucine, N-(1-oxohexyl)- on protein synthesis, autophagy, and energy metabolism. Finally, there is a need for further studies to determine the optimal dosages and concentrations of Leucine, N-(1-oxohexyl)- for different experimental applications.

Synthesis Methods

Keto-leucine can be synthesized through the reaction of leucine with acetyl chloride, followed by the reaction with hexanoyl chloride. The resulting product is Leucine, N-(1-oxohexyl)-, which can be purified through recrystallization.

Scientific Research Applications

Keto-leucine has been used in scientific research for its ability to inhibit protein synthesis and induce autophagy, a cellular process that degrades damaged or unwanted components. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.

properties

CAS RN

133906-92-0

Product Name

Leucine, N-(1-oxohexyl)-

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(2S)-2-(hexanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

AGYKPEGQFMCGNK-JTQLQIEISA-N

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O

SMILES

CCCCCC(=O)NC(CC(C)C)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(CC(C)C)C(=O)O

synonyms

Leucine, N-(1-oxohexyl)-

Origin of Product

United States

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